

A Comparative Analysis of Aderbasib and JG26: In Vivo Efficacy and Toxicity

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A direct comparative analysis of the in vivo efficacy and toxicity of **JG26** and aderbasib is not currently possible due to the absence of published in vivo data for **JG26**. While aderbasib has been evaluated in several preclinical and clinical settings, research on **JG26** appears to be at an earlier, in vitro stage. This guide, therefore, provides a comprehensive overview of the available in vivo data for aderbasib and the current in vitro understanding of **JG26**, offering a baseline for future comparative research.

Aderbasib: A Dual ADAM10/17 Inhibitor with Anti-Tumor Activity

Aderbasib (INCB7839) is an orally bioavailable, potent inhibitor of both ADAM10 and ADAM17, two cell-surface proteases known as sheddases.[1][2] These enzymes are implicated in the release of various signaling molecules, including those that drive tumor growth and inflammation.[3][4][5] By inhibiting ADAM10 and ADAM17, aderbasib aims to suppress tumor cell proliferation.[1]

In Vivo Efficacy of Aderbasib

Preclinical studies have demonstrated the anti-tumor efficacy of aderbasib in various cancer models.

Glioma: In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG mice, intraperitoneal administration of aderbasib at a dose of 50 mg/kg, five days a week for two weeks, robustly inhibited tumor growth.[2]



Breast Cancer: In a BT474-SC1 breast cancer xenograft model, aderbasib was tested at a daily dose of 30 mg/kg.[6] While specific tumor growth inhibition data from this particular study is not detailed in the provided search results, the context suggests its investigation in combination therapies for HER2+ breast cancer.[6] The rationale for using an ADAM inhibitor in this context is that ADAM10 and ADAM17 are involved in the shedding of the HER2 receptor, a process that can contribute to resistance to HER2-targeted therapies.[6]

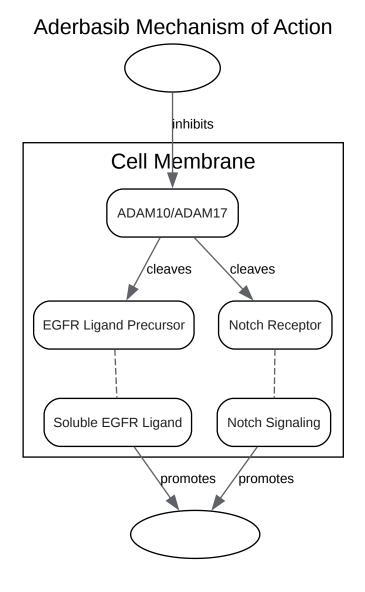
In Vivo Toxicity of Aderbasib

While showing promise in preclinical models, the clinical development of aderbasib has been hampered by toxicity concerns. Notably, treatment with potent, non-selective inhibitors of ADAM10 and ADAM17, such as aderbasib, has been associated with the induction of deep vein thrombosis in some patients.[5] Development of aderbasib for metastatic breast cancer was halted in 2011 following contradictory results from Phase II trials.[1]

Signaling Pathway Targeted by Aderbasib

Aderbasib's mechanism of action involves the inhibition of ADAM10 and ADAM17, which play a crucial role in the processing of various cell surface proteins. This includes ligands for the epidermal growth factor receptor (EGFR) and the Notch signaling pathway.[7] By blocking these sheddases, aderbasib can interfere with these key oncogenic signaling cascades.





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Caption: Mechanism of Aderbasib in inhibiting tumor growth.

JG26: An ADAM17-Selective Inhibitor with In Vitro Antiviral Activity

JG26 is described as a selective inhibitor of ADAM17.[8] Its investigation has primarily focused on its potential role in mitigating SARS-CoV-2 infection.

In Vitro Efficacy of JG26



Research has shown that **JG26** can partially inhibit the shedding of the angiotensin-converting enzyme 2 (ACE2) receptor in Calu-3 human lung cells.[8] ACE2 is the primary receptor for SARS-CoV-2 entry into host cells, and its shedding is mediated by ADAM17. By reducing the amount of soluble ACE2, **JG26** is thought to limit viral dissemination.[8] In these in vitro studies, **JG26** demonstrated promising antiviral activity against SARS-CoV-2.[8]

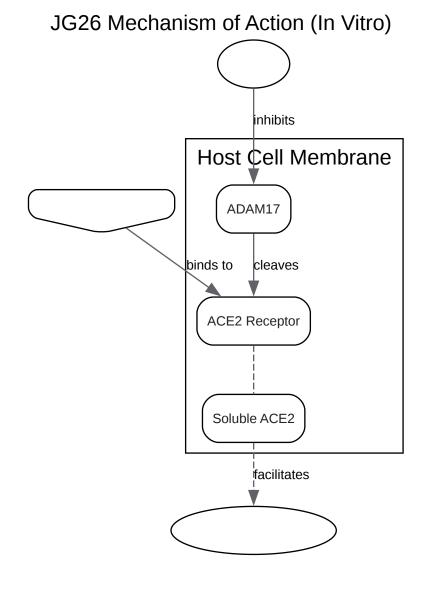
In Vivo Efficacy and Toxicity of JG26

There is currently no publicly available information regarding the in vivo efficacy or toxicity of **JG26**. The compound's development stage appears to be preclinical, with research focused on its in vitro effects.

Signaling Pathway Targeted by JG26

The known mechanism of action for **JG26** revolves around its selective inhibition of ADAM17, which in the context of the available research, impacts ACE2 receptor processing.





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Caption: In vitro mechanism of **JG26** in reducing SARS-CoV-2 infection.

Experimental Protocols Aderbasib In Vivo Glioma Xenograft Study

- Cell Line: SU-pcGBM2 pediatric glioblastoma cells.
- Animal Model: NSG (NOD scid gamma) mice.
- Tumor Implantation: Orthotopic xenografts.



- Treatment: Aderbasib administered via intraperitoneal injection.
- Dosage: 50 mg/kg.
- Dosing Schedule: 5 days per week for 2 weeks, starting four weeks after tumor implantation.
 [2]
- Formulation: The provided information suggests a potential formulation of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water for an injection solution.[2]

JG26 In Vitro SARS-CoV-2 Infection Assay

- · Cell Line: Calu-3 human lung cells.
- Compounds Tested: JG26 and its derivatives.
- Assay: Evaluation of the impact on ACE2 surface expression and antiviral efficacy against SARS-CoV-2 infection.
- Key Finding: JG26 resulted in partial inhibition of both ACE2 receptor shedding and SARS-CoV-2 infection.[8]
- Toxicity: None of the tested compounds, including JG26, exhibited cytotoxic effects on Calu-3 cells at concentrations up to 25 μΜ.[8]

Data Summary

In Vivo Efficacy of Aderbasib

Cancer Model	Cell Line	Animal Model	Dosing Regimen	Outcome	Reference
Glioma	SU-pcGBM2	NSG Mice	50 mg/kg, i.p., 5 days/week for 2 weeks	Robustly inhibited tumor growth	[2]
Breast Cancer	BT474-SC1	Not specified	30 mg/kg/day	Investigated for anti-tumor activity	[6]



In Vitro Efficacy of JG26

Assay	Cell Line	Key Finding	Reference
SARS-CoV-2 Infection	Calu-3	Partial inhibition of ACE2 receptor shedding and SARS- CoV-2 infection	[8]

Conclusion

Aderbasib has demonstrated in vivo anti-tumor efficacy in preclinical cancer models, but its clinical development has been challenged by toxicity. **JG26** is a more recently described ADAM17 inhibitor with promising in vitro antiviral activity against SARS-CoV-2. A direct comparison of the in vivo efficacy and toxicity of these two compounds is not feasible at this time due to the lack of published in vivo data for **JG26**. Further research, including in vivo studies, is necessary to evaluate the therapeutic potential and safety profile of **JG26** and to enable a direct comparison with other ADAM inhibitors like aderbasib.

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